molecular formula C14H12ClN3O2 B1292987 3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS No. 911039-80-0

3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide

Cat. No. B1292987
CAS RN: 911039-80-0
M. Wt: 289.71 g/mol
InChI Key: MOIQGAFIJWLMRR-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide, commonly referred to as 3-chloro-N-hydrazinocarbonylbenzamide, is a derivative of benzamide, an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a white crystalline solid with a melting point of 159-160 °C and a molecular weight of 219.55 g/mol. It is soluble in water, methanol, ethanol, and acetone. 3-Chloro-N-hydrazinocarbonylbenzamide has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic Chemistry Applications

  • The synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlight the interest in chlorinated and substituted amides for developing new chemical entities with potential applications in materials science and pharmacology (Issac & Tierney, 1996). These studies underscore the importance of exploring the structural and spectroscopic properties of chloro-substituted benzamides for potential applications.

Pharmacological Applications

  • Investigations into the pharmacological properties and clinical use of metoclopramide, a benzamide derivative, underscore the therapeutic potential of benzamide analogs in treating gastrointestinal disorders and as antiemetic agents (Pinder et al., 2012). This suggests that other benzamide derivatives, including those with specific substitutions like "3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide," could have unique pharmacological activities worth exploring.

Supramolecular Chemistry and Materials Science

  • Benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile ordering moieties in supramolecular chemistry, offering insights into the potential of benzamide derivatives in nanotechnology and polymer processing (Cantekin et al., 2012). This highlights the broad applicability of benzamide derivatives in creating structured materials and biomedical applications.

properties

IUPAC Name

3-chloro-N-[3-(hydrazinecarbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-5-1-3-9(7-11)13(19)17-12-6-2-4-10(8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIQGAFIJWLMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.0 gm (3.45 mmol) of methyl 3-(3-chlorobenzamido)benzoate in 24 mL of tetrahydrofuran was added 1.18 mL (34.5 mmol) of hydrazine hydrate. The reaction was heated overnight at 65° C. After cooling, the reaction mixture was concentrated under rotevaporation, and ether and water were added. The solid product was separated by filtration and dried in vacuo to give 3-(3-chlorobenzamido)benzhydrazide. MS m/z: 290.0 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

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